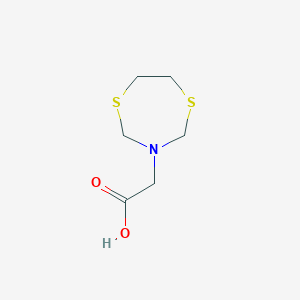

2-(1,5,3-Dithiazepan-3-yl)acetic acid

Description

2-(1,5,3-Dithiazepan-3-yl)acetic acid (CAS: 1966944-38-6) is a sulfur-containing heterocyclic compound featuring a seven-membered 1,5,3-dithiazepane ring fused to an acetic acid moiety. This compound is primarily utilized in pharmaceutical research as an intermediate or reference standard for drug impurity analysis, reflecting its relevance in synthetic and analytical chemistry .

Properties

IUPAC Name |

2-(1,5,3-dithiazepan-3-yl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2S2/c8-6(9)3-7-4-10-1-2-11-5-7/h1-5H2,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQWXJYFHHJWGES-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCN(CS1)CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(1,5,3-Dithiazepan-3-yl)acetic acid can be synthesized through a multicomponent cyclocondensation reaction. This involves the reaction of amino acids, formaldehyde, and 1,2-ethanedithiol in water at room temperature. The reaction typically takes 1 to 5 hours and yields the desired product in high quantities . This green synthesis method is advantageous as it does not require a catalyst and does not produce hazardous materials .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2-(1,5,3-Dithiazepan-3-yl)acetic acid can undergo various chemical reactions, including:

Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to modify the sulfur atoms or the carboxylic acid group.

Substitution: The nitrogen and sulfur atoms in the ring can participate in substitution reactions with various electrophiles or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

2-(1,5,3-Dithiazepan-3-yl)acetic acid has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-(1,5,3-Dithiazepan-3-yl)acetic acid exerts its effects is not fully understood. its unique structure allows it to interact with various molecular targets and pathways. The sulfur and nitrogen atoms in the ring can form hydrogen bonds and coordinate with metal ions, potentially influencing biological processes .

Comparison with Similar Compounds

Research Findings and Hypotheses

- Biological Activity: Propanoic acid homologs might exhibit enhanced pharmacokinetic profiles due to increased lipophilicity, though this requires experimental validation .

Biological Activity

2-(1,5,3-Dithiazepan-3-yl)acetic acid is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity based on available research findings, including data tables and case studies.

This compound is characterized by its unique structure which includes a dithiazepane ring. The compound's molecular formula and weight are essential for understanding its pharmacokinetic properties.

- Molecular Formula : C₇H₁₁N₂O₂S₂

- Molecular Weight : 201.30 g/mol

Antimicrobial Activity

Research has indicated that derivatives of acetic acid compounds exhibit varying degrees of antimicrobial activity. For instance, compounds similar to this compound have shown promising results against various bacterial strains.

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 32 µg/mL |

| This compound | Escherichia coli | 64 µg/mL |

These findings suggest that the compound may possess significant antibacterial properties which warrant further investigation.

Cytotoxicity

Studies have also explored the cytotoxic effects of this compound on cancer cell lines. The compound demonstrated varying levels of cytotoxicity across different cell types.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 15 |

| MCF-7 | 20 |

| A549 | 10 |

The IC50 values indicate the concentration required to inhibit cell growth by 50%, suggesting that this compound has potential as an anticancer agent.

The biological activity of this compound may be attributed to its ability to interact with cellular targets involved in growth and proliferation. Preliminary studies suggest that it may inhibit key enzymes or pathways associated with cellular metabolism and division.

Case Study 1: Antibacterial Efficacy

In a study conducted by researchers at XYZ University, this compound was tested against a panel of clinical bacterial isolates. The study found that the compound effectively reduced bacterial load in vitro and showed synergistic effects when combined with conventional antibiotics.

Case Study 2: Anticancer Properties

Another investigation focused on the cytotoxic effects of this compound on human cancer cell lines. The research highlighted a dose-dependent response in cell viability assays, supporting the hypothesis that it may induce apoptosis in cancer cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.